5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
Description
Properties
CAS No. |
885269-94-3 |
|---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2S/c13-12(16)15-9(10-3-1-5-17-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,16) |
InChI Key |
JFVBYMYGCLQILP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Condensation Reaction : Hydrazine hydrate reacts with an α,β-unsaturated ketone precursor in ethanol under reflux conditions to form a pyrazoline intermediate.
- Functionalization : The intermediate is modified by introducing furan and thiophene groups through electrophilic substitution reactions.
- Carboxamide Formation : The final step involves the conversion of the pyrazoline derivative into a carboxamide via reaction with carboxylic acid derivatives or corresponding acylating agents.
Specific Synthetic Routes
Route A: Reaction Using Hydrazonoyl Halides
Hydrazonoyl halides serve as precursors for synthesizing pyrazoline derivatives. The reaction proceeds as follows:
- Hydrazonoyl halides react with thiophene-containing aldehydes or ketones in ethanol, catalyzed by triethylamine.
- The resulting intermediate undergoes cyclization to form the pyrazoline core.
- Functional groups (furan and thiophene) are introduced through nucleophilic substitution reactions.
Route B: Cyclization of Chalcone Derivatives
Chalcones containing furan and thiophene substituents can be used as starting materials:
- The chalcone reacts with hydrazine hydrate in ethanol under reflux conditions to yield pyrazoline derivatives.
- Subsequent acylation or amidation reactions convert the pyrazoline into the desired carboxamide.
Route C: Multicomponent Reactions
A one-pot multicomponent reaction involving:
- Furan-containing aldehydes,
- Thiophene-based ketones,
- Hydrazine hydrate,
Results in simultaneous formation of the pyrazoline ring and functionalization into a carboxamide structure.
Experimental Conditions
Solvents:
- Ethanol is commonly used due to its ability to dissolve reactants and facilitate nucleophilic reactions.
Catalysts:
- Triethylamine is frequently employed as a base catalyst to enhance reaction rates.
Temperature:
- Reflux conditions (approximately 80°C) are typically required for cyclization and functionalization steps.
Time:
- Reaction times vary between 4–12 hours depending on the complexity of substituents and intermediates.
Characterization
After synthesis, the compound is characterized using various analytical techniques:
- Elemental Analysis : Confirms molecular composition.
- Spectroscopy :
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups.
- NMR (Nuclear Magnetic Resonance): Provides structural information.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
Data Table: Key Parameters
| Step | Reactants | Solvents | Catalysts | Temperature | Time |
|---|---|---|---|---|---|
| Condensation Reaction | Hydrazine hydrate + Chalcone | Ethanol | None | Reflux (~80°C) | 6–8 hours |
| Cyclization | Hydrazonoyl halides + Ketones | Ethanol | Triethylamine | Reflux (~80°C) | 4–6 hours |
| Functionalization | Furan/Thiophene substituents | Ethanol | Triethylamine | Reflux (~80°C) | 6–8 hours |
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound. Research has indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further development in neurodegenerative disease therapies .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown improved charge mobility when incorporated into device architectures .
Sensors Development
This compound has been utilized in the fabrication of chemical sensors due to its selective binding properties. Research indicates that it can effectively detect various analytes, including heavy metals and volatile organic compounds, making it valuable for environmental monitoring .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| European Journal of Medicinal Chemistry | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages. |
| Advanced Materials | Organic Electronics | Enhanced charge transport properties leading to higher efficiency in OLEDs. |
| Sensors and Actuators B: Chemical | Chemical Sensors | Achieved detection limits lower than regulatory standards for lead in water samples. |
Mechanism of Action
The mechanism of action of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disruption of bacterial cell membranes.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The substitution pattern on the pyrazoline core significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., -F, -Br) enhance molecular packing via halogen bonds but may reduce solubility .
- Carboxamide vs.
Carbothioamide vs. Carboxamide Derivatives
Replacing the carboxamide (-CONH2) with a carbothioamide (-CSNH2) group alters electronic properties and bioactivity:
Key Observations :
- C=S Stretch at ~1200 cm⁻¹ in carbothioamide derivatives correlates with enhanced antimicrobial activity, likely due to increased lipophilicity .
- The target compound’s carboxamide group may favor hydrogen bonding in therapeutic targets over carbothioamide’s sulfur-mediated interactions .
Halogenated and Heterocyclic Derivatives
Halogen substituents and extended heterocycles modulate bioactivity:
Key Observations :
Biological Activity
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, in general, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and data.
The molecular formula of this compound is with a molecular weight of 234.27 g/mol. The compound features a furan ring and a thiophene ring, which are known for their roles in enhancing biological activity through various mechanisms.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| This compound | 5.40 | 0.01 |
| Diclofenac Sodium | 54.65 | N/A |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been shown to exhibit activity against various bacterial strains and fungi. In vitro studies indicated that modifications in the structure of pyrazoles can enhance their efficacy against resistant strains of bacteria .
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, certain derivatives have been reported to target specific pathways involved in cancer cell proliferation .
Study on Anti-inflammatory Effects
A notable study involved the synthesis and evaluation of a series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that several compounds demonstrated significant reduction in edema when compared to controls, with minimal side effects on gastric mucosa .
Evaluation of Antimicrobial Activity
In another investigation, a library of pyrazole derivatives was screened against multiple pathogens including Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Q & A
Basic: What established synthetic protocols are available for preparing 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide?
Answer:
The compound is typically synthesized via cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated ketones. A common method involves refluxing stoichiometric equivalents of the pyrazole precursor (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with carboxamide-forming reagents in ethanol for 2 hours. The product is isolated via filtration, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture to enhance purity . Key variables include solvent polarity, reflux duration, and stoichiometric ratios, which influence yield (typically 50–70%) and purity.
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- NMR : and NMR identify aromatic protons (δ 6.5–8.0 ppm for furan/thiophene rings) and carboxamide NH signals (δ ~7.2 ppm).
- X-ray crystallography : Resolves dihedral angles between heterocyclic rings (e.g., furan and pyrazole planes) and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) that stabilize the crystal lattice. For example, dihedral angles of 13.5° (pyrazole-tolyl) and 80.2° (pyrazole-fluorophenyl) have been reported in analogous structures .
Advanced: How can conformational analysis via X-ray crystallography inform reactivity and biological interactions?
Answer:
The envelope conformation of the pyrazolyl ring and substituent orientation (e.g., perpendicular vs. planar thiophene/furan rings) influence steric and electronic interactions. For instance:
- Intramolecular hydrogen bonds (e.g., N–H⋯S in thiophene-containing analogs) reduce conformational flexibility, enhancing thermal stability .
- Substituents like fluorine or methoxy groups alter electron density, affecting nucleophilic attack sites. Computational docking studies paired with crystallographic data (e.g., Hirshfeld surface analysis) can predict binding affinities to biological targets .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., cytotoxicity or antimicrobial potency) may arise from:
- Purity variations : Impurities from incomplete recrystallization (e.g., residual DMF) can skew assays. Validate purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), cell lines, or incubation times. Standardize protocols using controls like doxorubicin (cytotoxicity) or ciprofloxacin (antibacterial) .
- Structural analogs : Compare activity of derivatives (e.g., thiazole or triazole substitutions) to isolate pharmacophore contributions .
Basic: What are common derivatization strategies for this compound?
Answer:
- Hydrazide formation : React with hydrazine hydrate in dioxane to yield acetohydrazide intermediates, which can undergo condensation with aromatic aldehydes for Schiff base derivatives .
- Thiazole ring incorporation : Treat with ethyl chloroacetoacetate to form thiazole-fused analogs, enhancing π-π stacking in biological targets .
- Halogenation : Introduce electron-withdrawing groups (e.g., Cl or F) at the furan/thiophene rings via electrophilic substitution to modulate electronic properties .
Advanced: What experimental design approaches optimize synthesis yield and purity?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (ethanol vs. acetonitrile), temperature (reflux vs. microwave), and catalyst (piperidine vs. acetic acid). Response surface methodology (RSM) can model optimal conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products (e.g., dimerization).
- Green chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer recrystallization .
Advanced: How do substituents on the furan and thiophene rings affect electronic properties and bioactivity?
Answer:
- Electron-donating groups (e.g., –OCH) : Increase electron density on the heterocycle, enhancing interactions with electrophilic enzyme pockets. For example, methoxy-substituted analogs show improved COX-2 inhibition .
- Electron-withdrawing groups (e.g., –CF) : Reduce aromatic ring basicity, altering solubility and membrane permeability. Fluorine substituents can enhance metabolic stability via C–F bond inertness .
- Steric effects : Bulky groups (e.g., –CHPh) at the 5-position of the pyrazole ring can hinder rotation, locking the molecule in bioactive conformations .
Basic: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX) and validate with crystallographic poses .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
